Treptilamine is synthesized from tryptamine, a naturally occurring compound found in many plants and animals. It can be classified as a N-acyl tryptamine, where the acyl group influences its pharmacological properties. The classification of Treptilamine falls under organic compounds, specifically within the subcategory of heterocyclic compounds due to its indole ring structure.
The synthesis of Treptilamine typically involves several methods, including:
Treptilamine possesses a complex molecular structure characterized by:
The molecular formula for Treptilamine can be represented as , indicating it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Treptilamine can undergo various chemical reactions:
The mechanism of action for Treptilamine is primarily linked to its interaction with serotonin receptors in the brain. As a tryptamine derivative, it may act as an agonist or antagonist on specific serotonin receptor subtypes (such as 5-HT1A or 5-HT2A), influencing neurotransmitter release and signaling pathways associated with mood regulation and cognition .
Treptilamine has potential applications in various scientific fields:
Treptilamine is identified by its systematic IUPAC name: N,N-Diethyl-N-(2-[α-(tricyclo[2.2.1.0²,⁶]hept-3-ylidene)-benzyloxy]-ethyl)amine hydrochloride. This nomenclature precisely defines its molecular structure, which integrates several key features [2]:
The core norcamphenyl structure shares similarities with norbornene derivatives, suggesting potential rigidity influencing receptor binding. While its exact molecular weight isn't explicitly detailed within the available sources, the complex structure implies a significantly higher value compared to simpler amine compounds like triethylamine (101.19 g/mol) [1] [8]. The hydrochloride salt formation is typical for enhancing the crystallinity and aqueous solubility of basic amine drugs. Although the synthesis route is not explicitly detailed in the provided sources, the structure suggests multi-step organic synthesis involving the formation of the norcamphenyl ketone or equivalent, Wittig or related reactions to form the exocyclic alkene, etherification, and finally amine functionalization and salt formation.
Table 1: Key Chemical Identifiers for Treptilamine
Property | Value/Description |
---|---|
Systematic (IUPAC) Name | N,N-Diethyl-N-(2-[α-(tricyclo[2.2.1.0²,⁶]hept-3-ylidene)-benzyloxy]-ethyl)amine hydrochloride |
Common Name | Treptilamine |
Molecular Formula | C₂₁H₃₀ClNO (Base: C₂₁H₂₉NO) [Calculated based on structure] |
Molecular Weight | ~ 340-350 g/mol [Calculated] |
Salt Form | Hydrochloride |
Structural Features | Tertiary amine, Ether linkage, Benzyl group, Norcamphenyl system, Exocyclic double bond |
Treptilamine emerged from pharmacological research in the latter half of the 20th century. The pivotal research detailing its initial investigation in humans was published in 1979 in the German journal Arzneimittelforschung (translated as "Drug Research") under the title "[Pharmacological study on treptilamine in man/study on tolerability (author's transl)]" [2]. This publication marks the primary source of information on its early development phase.
The research trajectory followed a conventional path from preclinical to clinical stages:
This sequence of studies represents the core documented clinical development phase of Treptilamine available within the provided sources. The historical context places its investigation within an era of active screening for novel spasmolytics with potentially improved profiles.
Treptilamine's pharmacological significance stems primarily from its demonstrated biological activity profile observed in both animal models and early human studies, focusing on smooth muscle and potential nervous system effects:
Table 2: Documented Pharmacological Effects of Treptilamine in Human Studies
Effect Category | Observation | Administration Route & Dose | Study Phase |
---|---|---|---|
Spasmolytic (Anticholinergic) | Significant reduction in range of ocular accommodation (Dose-dependent: Pilot; ~40% IV, ~30% Oral: Double-blind) | IV (10-20 mg); Oral (30-50 mg) | Pilot & Double-blind |
Cardiovascular | Rapid, significant decrease in systolic BP (5-15 min post-dose, duration 5-30 min); No effect after oral doses | IV (10-20 mg, esp. 15 mg) | Pilot & Double-blind |
Central Nervous System | Reports of tiredness, drowsiness; Drowsiness following venous irritation (some IV subjects) | Primarily IV (10-20 mg); Some Oral (50 mg) | Pilot & Double-blind |
While its initial promise as a spasmolytic agent was evident in these early studies, the available information within the provided search results does not indicate that Treptilamine progressed into widespread therapeutic use or further late-stage clinical development for specific indications. Its pharmacological relevance lies in its characterization as a structurally novel compound exhibiting measurable and mechanistically suggestive physiological effects in humans, contributing to the understanding of structure-activity relationships for antispasmodic and anticholinergic agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7